Cas no 1369139-06-9 (4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid)
4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 4-cyclopropyl-2-methylpyrazole-3-carboxylic acid
- Z2519002105
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- MDL: MFCD22030969
- Inchi: 1S/C8H10N2O2/c1-10-7(8(11)12)6(4-9-10)5-2-3-5/h4-5H,2-3H2,1H3,(H,11,12)
- InChI Key: MDIXYPIHNOMJKO-UHFFFAOYSA-N
- SMILES: OC(C1=C(C=NN1C)C1CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 203
- XLogP3: 1
- Topological Polar Surface Area: 55.1
4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD11373702-250mg |
4-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid |
1369139-06-9 | 95% | 250mg |
$216 | 2024-07-18 | |
| Crysdot LLC | CD11373702-1g |
4-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid |
1369139-06-9 | 95% | 1g |
$445 | 2024-07-18 | |
| A2B Chem LLC | AV99650-2.5g |
4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid |
1369139-06-9 | 95% | 2.5g |
$875.00 | 2024-04-20 | |
| A2B Chem LLC | AV99650-5g |
4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid |
1369139-06-9 | 95% | 5g |
$1277.00 | 2024-04-20 | |
| A2B Chem LLC | AV99650-10g |
4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid |
1369139-06-9 | 95% | 10g |
$1874.00 | 2024-04-20 | |
| A2B Chem LLC | AV99650-50mg |
4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid |
1369139-06-9 | 95% | 50mg |
$134.00 | 2024-04-20 | |
| A2B Chem LLC | AV99650-100mg |
4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid |
1369139-06-9 | 95% | 100mg |
$185.00 | 2024-04-20 | |
| A2B Chem LLC | AV99650-250mg |
4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid |
1369139-06-9 | 95% | 250mg |
$248.00 | 2024-04-20 | |
| A2B Chem LLC | AV99650-500mg |
4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid |
1369139-06-9 | 95% | 500mg |
$370.00 | 2024-04-20 | |
| A2B Chem LLC | AV99650-1g |
4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid |
1369139-06-9 | 95% | 1g |
$464.00 | 2024-04-20 |
4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid Suppliers
4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
Research Briefing on 4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 1369139-06-9) and Its Applications in Chemical Biology and Pharmaceutical Research
4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 1369139-06-9) is a pyrazole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. Recent studies have highlighted its role in modulating key signaling pathways, making it a promising candidate for further investigation in oncology, inflammation, and metabolic disorders.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid as a scaffold for designing novel inhibitors targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against PI3Kα, with IC50 values in the low nanomolar range. Molecular docking studies further revealed that the cyclopropyl group enhances binding affinity by occupying a hydrophobic pocket in the kinase domain.
Another notable application of this compound was reported in a 2022 ACS Chemical Biology article, where it was utilized as a key intermediate in the synthesis of allosteric modulators for G protein-coupled receptors (GPCRs). The researchers successfully developed a series of compounds that selectively targeted the adenosine A2A receptor, showcasing the structural flexibility and pharmacological potential of 4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. These findings open new avenues for treating neurological disorders such as Parkinson's disease.
Recent advancements in synthetic methodologies have also improved the accessibility of this compound. A 2023 Organic Process Research & Development paper described a scalable, cost-effective route for the synthesis of 4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, employing a one-pot cyclization strategy with high yield (>85%) and purity (>99%). This development is expected to facilitate its broader adoption in industrial and academic research settings.
In summary, 4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 1369139-06-9) represents a valuable chemical entity with diverse applications in drug discovery. Its role in kinase inhibition, GPCR modulation, and other therapeutic areas underscores its importance in contemporary chemical biology research. Future studies should focus on optimizing its pharmacokinetic properties and exploring its potential in combination therapies.
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